2-(5-Azaspiro[2.3]hexan-5-yl)ethanol
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in contemporary organic chemistry. Their rigid and well-defined three-dimensional structures provide a unique scaffold for the precise spatial arrangement of functional groups. This characteristic is particularly valuable in medicinal chemistry, where the interaction between a small molecule and a biological target is highly dependent on stereochemistry. The introduction of a spirocyclic core can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Overview of Azaspiro[2.3]hexane Scaffolds: Focus on 5-Azaspiro[2.3]hexane and 4-Azaspiro[2.3]hexane
Within the broader class of spirocycles, azaspiro[2.3]hexane scaffolds, which incorporate a nitrogen atom into the spirocyclic framework, have emerged as important building blocks. These heterocyclic systems combine the conformational rigidity of the spirocycle with the chemical versatility of the amine functional group.
The two primary isomers are 5-Azaspiro[2.3]hexane and 4-Azaspiro[2.3]hexane, differing in the position of the nitrogen atom within the four-membered ring.
| Isomer | Structure | Key Features |
| 5-Azaspiro[2.3]hexane | A four-membered azetidine (B1206935) ring fused to a three-membered cyclopropane (B1198618) ring at the carbon adjacent to the nitrogen. | The nitrogen atom is at the 5-position. |
| 4-Azaspiro[2.3]hexane | A four-membered azetidine ring fused to a three-membered cyclopropane ring at the carbon opposite the nitrogen. | The nitrogen atom is at the 4-position. |
The synthesis of these scaffolds can be challenging, often involving multi-step sequences. For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives has been achieved through the diastereoselective rhodium-catalyzed cyclopropanation of a terminal double bond on a functionalized azetidine ring. beilstein-journals.org This method allows for the creation of stereochemically complex molecules. beilstein-journals.org The 4-azaspiro[2.3]hexane scaffold has also been synthesized on a multigram scale, highlighting its potential for broader applications. acs.org The distinct placement of the nitrogen atom in these isomers influences their chemical reactivity and their potential as isosteres for other cyclic amines in drug design. acs.org
Research Context of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol as a Functionalized Azaspirocyclic Derivative
The compound this compound represents a functionalized derivative of the 5-azaspiro[2.3]hexane scaffold. The presence of the ethanol (B145695) group provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis. smolecule.com
The core 5-azaspiro[2.3]hexane structure is of particular interest as a conformationally "frozen" analogue of biologically important molecules. beilstein-journals.org For example, derivatives of this scaffold have been designed as constrained analogues of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system. beilstein-journals.org The rationale behind this approach is to lock the molecule into a specific conformation to enhance its binding affinity and selectivity for glutamate (B1630785) receptors. beilstein-journals.org Such compounds could have potential applications in the treatment of a wide range of central nervous system disorders, including schizophrenia, depression, and neurodegenerative diseases. beilstein-journals.org
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(5-azaspiro[2.3]hexan-5-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-4-3-8-5-7(6-8)1-2-7/h9H,1-6H2 |
InChI Key |
TUOSTJZEJHHMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(C2)CCO |
Origin of Product |
United States |
Structural and Conformational Analysis of 2 5 Azaspiro 2.3 Hexan 5 Yl Ethanol and Its Core Scaffold
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the structure and purity of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol and related derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a primary tool for the structural elucidation of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.orgbeilstein-journals.org These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular structure.
In the synthesis of complex spirocyclic molecules, the formation of multiple diastereoisomers is common. beilstein-journals.org NMR is crucial for assessing the diastereomeric purity of the product. Two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed to assign all signals and determine the relative stereochemistry. nih.gov For instance, Nuclear Overhauser Effect (NOE) studies are particularly vital for elucidating the stereochemistry of diastereoisomers by measuring the spatial proximity of protons. beilstein-journals.orgbeilstein-journals.org In a study on related 5-azaspiro[2.3]hexane derivatives, HPLC analysis revealed the presence of multiple diastereoisomers, and the two most abundant were isolated and had their stereochemistry elucidated using NOE studies. beilstein-journals.org
Table 1: Illustrative NMR Data for Spirocyclic Scaffolds This table presents typical chemical shift ranges for protons and carbons in similar azaspirocyclic environments, as specific data for the title compound is not publicly available.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H | CH₂ (Azetidine ring) | 2.5 - 4.0 | COSY with adjacent protons; HSQC to azetidine (B1206935) carbons |
| ¹H | CH₂ (Cyclopropane ring) | 0.5 - 1.5 | COSY with geminal and vicinal protons; HSQC to cyclopropane (B1198618) carbons |
| ¹H | CH₂ (Ethanol sidechain) | 2.8 - 3.8 | COSY between CH₂-N and CH₂-OH; HSQC to sidechain carbons |
| ¹³C | Spiro Carbon | 30 - 50 | HMBC to protons on both rings |
| ¹³C | Azetidine Carbons | 40 - 60 | HSQC to attached protons; HMBC to adjacent protons |
| ¹³C | Cyclopropane Carbons | 10 - 25 | HSQC to attached protons; HMBC to adjacent protons |
Mass spectrometry (MS) is a critical technique for monitoring the progress of reactions that synthesize azaspiro compounds and for verifying the final product. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. nih.gov This accuracy allows for the unambiguous determination of the molecular formula of the synthesized compound, such as this compound (C7H13NO), by matching the experimental mass-to-charge ratio (m/z) to the theoretical value. nih.govechemi.com This verification is a fundamental step in confirming that the target molecule has been successfully synthesized.
X-ray Crystallography for Solid-State Conformations and Absolute Stereochemistry
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including its conformation and absolute stereochemistry. beilstein-journals.org For spirocyclic compounds, which can possess axial chirality, determining the absolute configuration can be challenging. wikipedia.orgnumberanalytics.com X-ray analysis of a single crystal can unequivocally establish the spatial arrangement of atoms and the configuration of all stereocenters. researchgate.net In the development of 5-azaspiro[2.3]hexane derivatives, theoretical calculations were used to predict the stability of possible diastereoisomers, and these predictions were confirmed with experimental data, which often relies on crystallographic analysis for unambiguous structural proof. beilstein-journals.orgresearchgate.net
Conformational Dynamics and Molecular Rigidity of Spirocyclic Systems
The spirocyclic core of this compound imparts significant conformational rigidity. rsc.org This "freezing" of the molecular skeleton is a deliberate strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation. nih.govnih.gov
The 5-azaspiro[2.3]hexane scaffold is composed of a cyclopropane and a cyclobutane (B1203170) (via the azetidine ring) fused at a single carbon. Small rings, particularly cyclopropane and cyclobutane, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org
Angle Strain: Cyclopropane has C-C-C bond angles of 60°, leading to substantial angle strain. wikipedia.org The azetidine ring, being a four-membered ring, also suffers from considerable angle strain. wikipedia.orglibretexts.org
This inherent strain is a combination of angle strain, torsional strain, and transannular strain (van der Waals repulsion across the rings). wikipedia.org The high strain energy makes these ring systems more reactive than their acyclic counterparts. wikipedia.org The release of this ring strain can be a driving force for certain chemical reactions and rearrangements. nih.gov Theoretical calculations on related 5-azaspiro[2.3]hexane diastereoisomers have shown that the trans isomers are more stable than the cis isomers, a finding that aligns with the inherent strain and steric interactions within the spirocyclic system. beilstein-journals.org
Table 2: Ring Strain Energy of Core Scaffolds This table provides generally accepted values for the parent cycloalkanes to illustrate the strain within the core structure of 5-azaspiro[2.3]hexane.
| Cycloalkane | Ring Size | Approximate Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|---|
| Cyclopropane | 3 | 27-29 | Angle Strain, Torsional Strain wikipedia.orgyoutube.com |
| Cyclobutane | 4 | 26 | Angle Strain, Torsional Strain youtube.com |
A key feature of spirocyclic scaffolds is that they position substituents in well-defined three-dimensional orientations, often referred to as "exit vectors". rsc.orgsigmaaldrich.com The rigid, spiro-fused structure of 5-azaspiro[2.3]hexane ensures that the ethanol (B145695) substituent (-CH₂CH₂OH) projects from the azetidine ring at a fixed angle relative to the plane of the cyclopropane ring. beilstein-journals.orgnih.gov
This conformational restriction is highly valuable in drug design, as it allows for the precise positioning of functional groups to interact with biological targets like receptors or enzymes. nih.gov By creating conformationally "frozen" analogues of more flexible molecules, researchers can investigate specific binding conformations and improve properties like selectivity and potency. beilstein-journals.orgnih.gov The spirocyclic core acts as a dense, rigid scaffold that enables a systematic exploration of the surrounding chemical space through the controlled orientation of its appendages. rsc.org
Computational and Theoretical Investigations of Azaspiro 2.3 Hexane Architectures
Quantum Mechanical (QM) Calculations for Conformational Stability and Energetics
Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of molecular structures. For the 5-azaspiro[2.3]hexane system, QM methods are employed to determine the relative stabilities of different conformations and the energy barriers to their interconversion. The puckering of the four-membered azetidine (B1206935) ring and the orientation of substituents on the nitrogen atom are of primary interest.
The azetidine ring in 5-azaspiro[2.3]hexane is not planar and can exist in puckered conformations. The degree of this puckering is a balance between angle strain and torsional strain. The fusion of the cyclopropane (B1198618) ring, a highly strained three-membered ring, significantly influences the geometry of the azetidine ring. QM calculations, often using density functional theory (DFT) with basis sets such as 6-31G* or larger, can precisely calculate the bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
For an N-substituted derivative like 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol, the orientation of the ethanol (B145695) substituent introduces additional conformational possibilities. The substituent can adopt either an axial or an equatorial position relative to the approximate plane of the azetidine ring. QM calculations consistently show that for N-alkylated azetidines, the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. The energy difference between these conformers can be quantified through these calculations.
Furthermore, the rotational barrier around the N-CH2 bond of the ethanol substituent can be calculated to understand the preferred spatial arrangement of the hydroxyl group. This information is critical for predicting how the molecule will interact with biological targets.
Table 1: Calculated Relative Energies of 5-Azaspiro[2.3]hexane Conformers This table is illustrative and based on general principles of N-substituted azetidines, as specific data for this compound is not readily available in the searched literature.
| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Equatorial | DFT (B3LYP) | 6-31G* | 0.00 |
| Axial | DFT (B3LYP) | 6-31G* | 1.5 - 3.0 |
Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration
While QM calculations provide a static picture of a few low-energy conformers, molecular modeling and dynamics (MD) simulations offer a dynamic view of the entire conformational landscape. MD simulations model the movement of atoms in a molecule over time, providing a statistical picture of the accessible conformations and the transitions between them.
For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water) to mimic physiological conditions. A force field, such as AMBER or CHARMM, is used to describe the potential energy of the system. The simulation would reveal the flexibility of the azaspiro[2.3]hexane core and the N-ethanol substituent.
Key findings from such simulations would include:
Azetidine Ring Puckering: The simulation would show the dynamic puckering of the azetidine ring, quantifying the amplitude and frequency of this motion.
Substituent Orientation: The simulation would explore the transition between equatorial and axial orientations of the ethanol substituent, providing insight into the free energy barrier for this conversion.
Solvent Interactions: The simulation would highlight the formation and breaking of hydrogen bonds between the hydroxyl group of the ethanol substituent and surrounding water molecules, which can influence the preferred conformation.
The results of MD simulations can be visualized through Ramachandran-like plots for the key dihedral angles, providing a clear map of the low-energy conformational space.
Table 2: Representative Dihedral Angles from Molecular Dynamics Simulations This table is a hypothetical representation of expected results from an MD simulation.
| Dihedral Angle | Description | Predominant Range (degrees) |
|---|---|---|
| C1-N5-C4-C3 | Azetidine ring pucker | ± (15 - 25) |
| C6-C1-N5-CH2(ethanol) | N-substituent orientation | 160 - 180 (equatorial) |
Exit Vector Plot (EVP) Analysis for Pharmacophore Design and Isosteric Evaluation
Exit Vector Plot (EVP) analysis is a computational tool used in drug design to explore the three-dimensional space around a molecular scaffold. It helps chemists understand where to place substituents to achieve optimal interactions with a biological target. For the 5-azaspiro[2.3]hexane scaffold, EVP analysis can be used to guide the design of new derivatives.
The analysis involves aligning a set of known active molecules containing the 5-azaspiro[2.3]hexane core and plotting the "exit vectors" for the substituents. An exit vector is a vector that points from an attachment point on the scaffold to a key interacting atom in the substituent. The resulting plot shows clusters of points, indicating preferred regions in space for placing functional groups to enhance binding affinity.
For this compound, the exit vector would originate from the nitrogen atom and point towards the oxygen atom of the hydroxyl group. By comparing the position of this vector with the EVP of a series of potent ligands, a medicinal chemist can assess whether the ethanol substituent is optimally placed for a given target.
EVP is also valuable for isosteric evaluation. Isosteres are molecules or groups of atoms that have similar size and shape. By analyzing the EVP of a series of analogues where the N-ethanol group is replaced by other groups (e.g., N-methyl, N-cyclopropyl, N-acetic acid), chemists can identify which substituents are most likely to maintain or improve the desired biological activity. This allows for a more rational approach to lead optimization.
Mechanistic Studies of Synthetic Transformations through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and other derivatives of 5-azaspiro[2.3]hexane, computational methods can be used to study the reaction pathways, identify transition states, and calculate activation energies.
A key synthetic step for many 5-azaspiro[2.3]hexane derivatives is the N-alkylation of the parent 5-azaspiro[2.3]hexane. The reaction of 5-azaspiro[2.3]hexane with 2-bromoethanol, for example, would proceed via an SN2 mechanism. Computational chemistry can model this reaction by:
Reactant and Product Optimization: Calculating the geometries and energies of the reactants (5-azaspiro[2.3]hexane and 2-bromoethanol) and the product (this compound).
Transition State Searching: Locating the transition state structure for the nucleophilic attack of the nitrogen atom on the carbon atom bearing the bromine. This involves sophisticated algorithms that search for a saddle point on the potential energy surface.
Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy, which is related to the reaction rate.
These calculations can be performed in the gas phase or with the inclusion of a solvent model to provide a more accurate picture of the reaction in solution. The results can help chemists understand the factors that influence the reaction's efficiency and selectivity, and can be used to optimize reaction conditions.
Table 3: Calculated Parameters for the N-alkylation of 5-Azaspiro[2.3]hexane This table presents hypothetical data for a representative SN2 reaction, as specific computational studies on the synthesis of this compound were not found in the literature search.
| Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| ΔE | Overall reaction energy (Product - Reactant) | -25.0 |
| Ea | Activation energy (Transition State - Reactant) | +15.0 |
Reactivity and Chemical Transformations of 2 5 Azaspiro 2.3 Hexan 5 Yl Ethanol and Azaspiro 2.3 Hexane Derivatives
Influence of Ring Strain on Chemical Reactivity Profiles
The 5-azaspiro[2.3]hexane framework is characterized by substantial ring strain, a consequence of the compressed bond angles in both the cyclopropane (B1198618) (approximately 60°) and azetidine (B1206935) (approximately 90°) rings. This high internal energy makes these molecules susceptible to reactions that relieve this strain, thereby dictating their chemical reactivity. nih.gov Three-membered rings, in particular, possess high ring strain energies that drive their unique reactivity and synthetic utility. nih.gov
The strain is a critical factor in the reactivity of the molecule, as the release of this strain provides a thermodynamic driving force for ring-opening reactions, rearrangements, and cycloadditions. nih.govlookchem.com For instance, the strain can enhance the rate of cycloaddition reactions. Studies on other strained olefins have shown a significant increase in reaction rates for 1,3-dipolar cycloadditions, with a direct correlation observed between the logarithm of the rate constant and the calculated steric energy difference between the strained olefin and the resulting product. lookchem.com This suggests that strain relief in the transition state is a major contributor to the reactivity of such systems. lookchem.com
In the context of azaspiro[2.3]hexane derivatives, this inherent strain makes the molecule a versatile building block. The preparation of these structures can be challenging, requiring careful control of stereochemistry, particularly at the spiro junction connecting the cyclopropane and the functionalized azetidine ring. nih.gov The high reactivity endowed by the ring strain underpins their utility in synthetic chemistry, allowing for the construction of complex molecular architectures. nih.gov For example, the development of conformationally "frozen" analogues of L-glutamic acid utilizes the rigid 5-azaspiro[2.3]hexane core, a structure achieved through a diastereoselective rhodium-catalyzed cyclopropanation reaction. nih.gov This process highlights how the reactivity of a precursor can be harnessed to build the strained spirocyclic system.
Functional Group Interconversions on the Azaspiro[2.3]hexane Core
Functional group interconversions are essential transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.me For derivatives of 5-azaspiro[2.3]hexane, such as 2-(5-azaspiro[2.3]hexan-5-yl)ethanol, these transformations can target either the substituents on the rings or the core structure itself.
A common strategy involves the manipulation of functional groups to improve reactivity in subsequent steps. For instance, in the synthesis of certain 5-azaspiro[2.3]hexane derivatives, a bulky silyl (B83357) protecting group was removed to reduce steric hindrance and enhance the molecule's susceptibility to cyclopropanation reactions. nih.govbeilstein-journals.org Following this deprotection, an ester moiety was reduced to a primary alcohol using diisobutylaluminium hydride (DIBAL-H), a powerful reducing agent. nih.govbeilstein-journals.org
The table below summarizes key functional group interconversions reported in the synthesis of complex azaspiro[2.3]hexane derivatives. nih.govbeilstein-journals.org
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| Silyl Ether | Triethylamine trihydrofluoride (TEA·3HF) | Alcohol | Deprotection to reduce steric hindrance nih.govbeilstein-journals.org |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Alcohol | Reduction to a less electron-withdrawing group nih.govbeilstein-journals.org |
| Alcohol | Jones Reagent | Carboxylic Acid | Oxidation to introduce an acidic functional group beilstein-journals.org |
| Boc-protected Amine | Formic Acid | Amine (salt) | Deprotection to reveal the primary amine beilstein-journals.org |
These interconversions are crucial for elaborating the core structure. For example, a primary alcohol on the azetidine ring can be oxidized to a carboxylic acid using Jones reagent, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen can be cleaved with formic acid to yield the final target amine. beilstein-journals.org These transformations demonstrate the ability to selectively modify the periphery of the azaspiro[2.3]hexane core, enabling the synthesis of a diverse range of derivatives. fiveable.meimperial.ac.uk
Exploration of Novel Reaction Pathways and Methodologies
The unique structure of azaspiro[2.3]hexane derivatives has prompted the exploration of novel synthetic methods to access this scaffold. A key challenge lies in the construction of the spirocyclic cyclopropane ring. Researchers have investigated several cyclopropanation methods, including the Corey-Chaykovsky and Simmons-Smith reactions, on azetidine precursors. beilstein-journals.org However, these attempts often yielded only trace amounts of the desired spiro-compounds, indicating significant steric and electronic challenges. nih.govbeilstein-journals.org
A more successful approach has been the use of transition metal-catalyzed cyclopropanation. Specifically, a rhodium-catalyzed reaction using ethyl diazoacetate has proven effective for installing the cyclopropane ring onto a substituted azetidine precursor. beilstein-journals.org The efficiency of this reaction was found to be highly dependent on the reaction conditions.
Optimization of Rhodium-Catalyzed Cyclopropanation nih.govbeilstein-journals.org
| Parameter | Condition | Yield |
|---|---|---|
| Ethyl Diazoacetate | Stoichiometric | 12% |
| Ethyl Diazoacetate | 8 equivalents | 51% |
This catalytic method provided the desired 5-azaspiro[2.3]hexane structure as a mixture of diastereoisomers, with the trans isomers being the major products. beilstein-journals.org This diastereoselectivity is a common feature in reactions involving cyclic systems, where the approach of the reagent is directed by the existing stereochemistry of the substrate.
Furthermore, 1,3-dipolar cycloaddition reactions represent another important pathway involving azaspiro-type compounds. For example, azomethine ylides derived from alloxan (B1665706) can react with cyclopropenes in a [3+2] cycloaddition to form 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]. nih.gov This reaction highlights the utility of strained rings as dipolarophiles in constructing complex heterocyclic systems.
Reaction Kinetics Studies (e.g., Cycloaddition Reactions)
The study of reaction kinetics provides valuable insights into the mechanisms and factors influencing the rates of chemical transformations. For cycloaddition reactions involving strained systems like azaspiro[2.3]hexane derivatives, kinetics can reveal the interplay between thermodynamics and orbital interactions.
In 1,3-dipolar cycloadditions, the high reactivity of strained double bonds is a well-documented phenomenon. lookchem.com The rate of these reactions is often accelerated because the strain energy present in the starting material is partially released in the transition state. lookchem.com A linear relationship has been found between the logarithm of the reaction rate (log k) and the calculated strain energy of the olefin, indicating that strain relief is a dominant factor affecting reactivity. lookchem.com
For Diels-Alder reactions, another type of cycloaddition, the kinetics are influenced by factors such as solvent polarity, temperature, and the electronic nature of the reactants (diene and dienophile). mdpi.com Quantum mechanical calculations on similar cycloaddition reactions show that the activation energy barrier is a key determinant of the reaction rate. For example, the gas-phase free-energy barrier for the Diels-Alder reaction between 9-methylanthracene (B110197) and N-methylmaleimide was calculated to be 80.2 kJ/mol, with the reaction being strongly exergonic (-78.8 kJ/mol), indicating a strong thermodynamic driving force. mdpi.com The presence of bulky substituents can increase the activation barrier due to steric hindrance, thereby slowing the reaction. mdpi.com
While specific kinetic data for this compound is not extensively documented in the provided search results, the principles from related strained and cyclic systems are applicable. The inherent ring strain of the azaspiro[2.3]hexane core would be expected to significantly lower the activation energy for cycloaddition and ring-opening reactions, making it a highly reactive participant in such transformations.
Role of Azaspiro 2.3 Hexane Scaffolds in Molecular Design and Chemical Biology
Azaspiro[2.3]hexanes as Non-Classical Bioisosteres
The rigid, three-dimensional structure of the azaspiro[2.3]hexane system has positioned it as a valuable non-classical bioisostere, offering a sophisticated alternative to more common cyclic structures in medicinal chemistry. Bioisosteric replacement is a key strategy in drug design to modulate the physical, metabolic, and biological properties of a compound. acs.org
Isosteric Replacement of Piperidine (B6355638) and other Nitrogen Heterocycles
The azaspiro[2.3]hexane scaffold, particularly 4-azaspiro[2.3]hexane, is gaining attention as a promising isostere for piperidine, a ubiquitous nitrogen heterocycle found in numerous approved drugs. enamine.netacs.orgmdpi.com Researchers have also investigated its isomers, like 5-azaspiro[2.3]hexane, and related structures such as azaspiro[3.3]heptanes, as replacements for piperidine, morpholine, and piperazine. acs.orgresearchgate.netnih.gov The primary motivation for this substitution is the potential to enhance key drug-like properties. For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane structure has been proposed to improve solubility and reduce the metabolic degradation of bioactive compounds. enamine.net
Isosteric Relationship with Cyclohexanes and other Saturated Carbocyclic Systems
The structural utility of the azaspiro[2.3]hexane scaffold extends beyond nitrogen heterocycles to include saturated carbocycles. Exit vector plot (EVP) analysis, a method for comparing the 3D shapes of molecular fragments, has shown that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes. acs.orgresearchgate.net This similarity makes azaspiro[2.3]hexane derivatives viable bioisosteres for cyclohexanes and other cycloalkanes, providing medicinal chemists with novel tools to fine-tune molecular architecture and properties. researchgate.netresearchgate.net
Influence on Molecular Properties Relevant to Molecular Design (e.g., changes in basicity and lipophilicity in comparative studies)
The substitution of common rings with an azaspiro[2.3]hexane motif can predictably alter crucial physicochemical properties like basicity (pKa) and lipophilicity (LogP or LogD). Initial profiling indicated that replacing piperidine with a 4-azaspiro[2.3]hexane moiety could lead to a decrease in basicity and an increase in lipophilicity. researchgate.net Conversely, studies involving the closely related azaspiro[3.3]heptanes as replacements for morpholines and piperazines found that the introduction of the spirocycle often lowered lipophilicity (as measured by logD), an effect attributed to an increase in basicity. researchgate.netnih.gov Further modifications to the scaffold, such as gem-difluorination of 4-azaspiro[2.3]hexane, have been shown to cause a strong decrease in basicity (a change in pKa of 3.0 units) while only slightly affecting the LogP value. acs.org
| Original Scaffold | Azaspiro Replacement | Observed Change in Basicity (pKa) | Observed Change in Lipophilicity (LogP/LogD) | Reference |
|---|---|---|---|---|
| Piperidine | 4-Azaspiro[2.3]hexane | Decrease | Increase | researchgate.net |
| Morpholine/Piperazine | Azaspiro[3.3]heptane | Increase (e.g., ΔpKa = +1.5) | Decrease (e.g., ΔlogD = -1.2) | nih.gov |
| 4-Azaspiro[2.3]hexane | gem-difluoro-4-azaspiro[2.3]hexane | Strong Decrease (ΔpKa = 3.0) | Slight Change | acs.org |
Scaffold Applications in Constrained Molecular Systems
The inherent rigidity of the azaspiro[2.3]hexane scaffold makes it an ideal building block for the design of conformationally restricted molecules, which are valuable tools for probing biological systems and developing selective ligands.
Design of Conformationally Restricted Analogues (e.g., L-Glutamic Acid Analogues)
A notable application of this scaffold is in the creation of constrained analogues of natural amino acids. nih.gov Specifically, derivatives of 5-azaspiro[2.3]hexane have been synthesized as "conformationally frozen" analogues of L-glutamic acid (L-Glu), the primary excitatory neurotransmitter in the mammalian central nervous system. nih.govbeilstein-journals.orgnih.govresearchgate.net The goal of this molecular design is to limit the conformational freedom by restricting the rotation around the C3–C4 bond of the amino acid backbone. beilstein-journals.orgnih.govresearchgate.net This conformational locking is achieved by incorporating the spirocyclopropane moiety. beilstein-journals.orgnih.gov The synthesis of these complex structures is challenging, often relying on a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropane (B1198618) ring. beilstein-journals.orgnih.govresearchgate.net The resulting constrained amino acid derivatives are useful for synthesizing peptidomimetics and for developing selective ligands for the various glutamate (B1630785) receptors, which are implicated in a wide range of neurological disorders. nih.govnih.gov
Development of Peptidomimetics and Protein–Ligand Interaction Probes
Researchers have designed and synthesized 5-azaspiro[2.3]hexane derivatives to act as conformationally constrained or "frozen" analogues of L-glutamic acid. nih.govbeilstein-journals.org L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its receptors (like mGluRs and ionotropic receptors) are implicated in a wide range of neurological disorders, including schizophrenia, Parkinson's disease, and depression. nih.govbeilstein-journals.org By incorporating the rigid spirocyclic core, the rotational freedom of the molecule is limited, effectively "freezing" it in a specific bioactive conformation. beilstein-journals.org This strategy aims to create ligands that can selectively bind to specific subtypes of glutamate receptors. The development of such selective agonists or antagonists is critical for understanding the role of individual receptors in disease and for creating targeted therapeutics. beilstein-journals.org These constrained analogues therefore serve as powerful probes for studying protein-ligand interactions at a molecular level. nih.govbeilstein-journals.org
| Research Goal | Scaffold/Derivative | Key Finding | Reference |
| Design of L-Glu Analogues | 5-Azaspiro[2.3]hexane | Designed as a novel "frozen" analogue to limit C3-C4 bond rotation. | beilstein-journals.org |
| Target Receptors | 5-Azaspiro[2.3]hexane | Intended as potential ligands for ionotropic and metabotropic glutamate receptors (GluRs). | nih.govbeilstein-journals.org |
| Synthetic Strategy | Bicyclic compound from D-serine | The cyclopropyl (B3062369) moiety was introduced via a diastereoselective rhodium-catalyzed cyclopropanation. | nih.govbeilstein-journals.org |
| Application | Peptidomimetics & Probes | The final products are useful as unnatural amino acid derivatives for peptidomimetic synthesis and as ligands for glutamate receptors. | nih.govbeilstein-journals.org |
Utility as Building Blocks for Complex Molecular Architectures
The 5-azaspiro[2.3]hexane moiety, including derivatives like 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol, serves as a versatile building block for the synthesis of more complex molecular structures. Its high ring strain and well-defined three-dimensional shape make it a valuable intermediate in organic synthesis. researchgate.net
The synthesis of these scaffolds can be challenging, requiring control over the stereochemistry of multiple chiral centers and the formation of the spiro junction. beilstein-journals.org One successful approach starts from D-serine and involves a multi-step synthesis culminating in a key rhodium-catalyzed cyclopropanation to form the spirocyclic core. nih.govbeilstein-journals.org An alternative, expedient method for producing 4-azaspiro[2.3]hexane derivatives on a multigram scale involves the Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation. acs.orgenamine.net The availability of such scalable protocols makes these scaffolds practical building blocks for larger discovery efforts. acs.orgenamine.net
These scaffolds are considered valuable for isosteric replacement in drug discovery, where they can substitute other cyclic structures like piperidine to improve properties such as metabolic stability. acs.orgenamine.netuniv.kiev.ua For example, monoprotected 5-azaspiro[2.3]hexane-1-amine derivatives have been synthesized, demonstrating the scaffold's utility in creating diamine structures for further elaboration. researchgate.net The ethanol (B145695) group on this compound provides a reactive handle for further chemical transformations, such as oxidation to carbonyls or esterification, expanding its utility as an intermediate.
| Approach | Starting Material | Key Reactions | Scale | Purpose | Reference |
| Stereocontrolled Synthesis | D-serine | Horner-Wadsworth-Emmons, Rhodium-catalyzed cyclopropanation | Lab Scale | Synthesis of L-glutamic acid analogues | beilstein-journals.org |
| Isostere Synthesis | N-Boc-protected 2-azetidinone | Tebbe olefination, Cyclopropanation | Multigram (up to 52 g) | Preparation of piperidine isosteres for drug discovery | acs.orgenamine.net |
| Diamine Synthesis | Azetidine (B1206935) derivatives | Cyclopropanation | Lab Scale | Synthesis of monoprotected diamines | researchgate.net |
Potential Applications in Materials Science (General Azaspiro[2.3]hexane Derivatives)
While much of the research on azaspiro[2.3]hexane derivatives has focused on biomedical applications, the unique structural properties of spirocycles in general suggest potential utility in materials science. The rigid geometry of spiro-compounds is a desirable feature for creating novel materials. mdpi.com
The introduction of spirocycles into conjugated polymers is a known strategy to control the material's solid-state microstructure and enhance stability. mdpi.com More specifically, electronically active spirocyclic systems can be used for the fine energetic tuning of conjugated polymers, which is a key factor in their performance in optoelectronic devices. mdpi.com The orthogonal arrangement of the spirocycle's rings can be used to manipulate the electronic structure of the polymer backbone. mdpi.com This principle suggests that azaspirocycles could be incorporated into functional polymers to modulate their properties.
Furthermore, spiro-compounds have been investigated for creating nanofibers with desirable characteristics such as high porosity, large surface area, and excellent photoluminescence. researchgate.net The inherent rigidity and defined spatial arrangement of substituents that spirocycles provide are advantageous for designing materials with specific properties. mdpi.com The synthesis of polymers linked through spirocyclic units has been an area of chemical research, aiming to create high-molecular-weight, soluble polymers with unique structural properties. dtic.mil
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of azaspiro[2.3]hexane derivatives has traditionally relied on multi-step sequences. A key strategy involves the cyclopropanation of a corresponding azetidine (B1206935) derivative. researchgate.netresearchgate.net For instance, a stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been developed starting from D-serine. beilstein-journals.orgnih.govnih.gov This approach involves the creation of a key olefin intermediate from a protected azetidinone, followed by a diastereoselective rhodium-catalyzed cyclopropanation reaction to install the cyclopropyl (B3062369) ring. beilstein-journals.orgnih.govnih.govresearchgate.net
Initial methods for creating the necessary olefin intermediate, such as the Wittig or Tebbe reactions, suffered from low yields (23-37%) and difficulties in scaling up. researchgate.net A significant improvement was achieved using the Petasis olefination reaction, which, after optimization of reaction conditions, provided the olefin intermediate in a more robust 58% yield. researchgate.net Further optimization of the subsequent rhodium-catalyzed cyclopropanation, by adjusting catalyst loading and reaction concentration, improved the yield to 60%. beilstein-journals.org
More recent research has focused on developing expedient and scalable protocols. One such approach describes the synthesis of 4-azaspiro[2.3]hexane derivatives on a multigram scale (up to 52 g), utilizing a Tebbe olefination of N-Boc-protected 2-azetidinone followed by cyclopropanation. acs.org Looking forward, a major area of development is the shift towards more sustainable and efficient methods. An emerging technique is the use of electrochemical methodologies, such as a nickel-catalyzed cyclopropanation of alkenes in a continuous-flow system, which operates under ambient conditions and shows broad functional group tolerance. researchgate.net
| Synthetic Step | Reagents/Method | Yield | Key Advantages/Disadvantages |
| Olefin Synthesis | Wittig Reaction | 23% | Low yield. researchgate.net |
| Olefin Synthesis | Tebbe Reaction | 37% (small scale) | Not scalable, capricious. researchgate.net |
| Olefin Synthesis | Petasis Reaction (optimized) | 58% | Improved yield, more reliable for larger scale. researchgate.net |
| Cyclopropanation | Rhodium-catalyzed (optimized) | 60% | Good diastereoselectivity, optimized for higher yield. beilstein-journals.org |
| Integrated Synthesis | Tebbe Olefination & Cyclopropanation | Multigram Scale (up to 52 g) | High scalability for building block production. acs.org |
| Future Method | Electrochemical Ni-catalyzed Cyclopropanation | N/A | Sustainable, ambient conditions, continuous-flow potential. researchgate.net |
Exploration of Diverse Functionalizations and Substitution Patterns for Expanded Chemical Space
Expanding the chemical space around the azaspiro[2.3]hexane core is critical for its application in drug discovery. Research has demonstrated the scaffold's tolerance for a variety of functional groups and substitution patterns, enabling the creation of diverse compound libraries.
A primary functionalization strategy involves modifying substituents on the azetidine ring. For example, derivatives have been synthesized to act as conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.orgnih.govnih.gov This was achieved by starting with D-serine and ultimately introducing a carboxylic acid group, resulting in a constrained amino acid derivative. beilstein-journals.orgbeilstein-journals.org The synthesis produced multiple diastereoisomers, with theoretical calculations confirming that the trans-isomers were the most stable and preferentially formed. beilstein-journals.orgnih.gov
Another key area of functionalization is the synthesis of monoprotected diamines derived from the 5-azaspiro[2.3]hexane scaffold. researchgate.netresearchgate.net These building blocks are valuable as they can serve as isosteres for piperidine (B6355638) and other cycloalkanes, offering unique structural properties for medicinal chemistry programs. researchgate.net The ability to introduce various functional groups, such as hydroxymethyl groups via reduction of esters, further highlights the scaffold's versatility. univ.kiev.ua The exploration of different substitution patterns on both the cyclopropane (B1198618) and azetidine rings will continue to be a major focus, allowing chemists to fine-tune the physicochemical properties (e.g., lipophilicity, basicity) and biological activity of the resulting molecules. acs.org
| Derivative Type | Synthetic Goal | Starting Material | Resulting Compound Class |
| Glutamic Acid Analogue | Create conformationally restricted ligands for glutamate (B1630785) receptors. beilstein-journals.orgnih.govnih.gov | D-serine beilstein-journals.orgnih.govnih.gov | Unnatural amino acids. nih.gov |
| Monoprotected Diamine | Develop building blocks for drug discovery as piperidine isosteres. researchgate.net | Azetidine derivatives researchgate.netresearchgate.net | Spirocyclic diamines. researchgate.net |
| Carboxylic Acid Derivatives | Explore functional handles for further modification. univ.kiev.ua | N/A | Functionalized spirocyclic acids. univ.kiev.ua |
| Hydroxymethyl Derivatives | Introduce alcohol functionality for further chemistry. univ.kiev.ua | Ester-functionalized spirocycles univ.kiev.ua | Spirocyclic alcohols. univ.kiev.ua |
Integration with Advanced High-Throughput Synthesis and Screening Platforms
The successful application of the azaspiro[2.3]hexane scaffold in drug discovery is intrinsically linked to its compatibility with modern high-throughput methods. The development of scalable synthetic routes, capable of producing multigram quantities of key intermediates, is a critical first step. acs.org Such scalability enables the generation of large libraries of functionalized analogues, which are essential for high-throughput screening (HTS) campaigns.
The modular nature of the synthetic strategies, often involving the coupling of a functionalized azetidine with a cyclopropanation step, lends itself to parallel synthesis approaches. researchgate.netbeilstein-journals.org By varying the components in each step, chemists can rapidly generate a matrix of related but structurally distinct compounds. While specific reports on the integration of 2-(5-azaspiro[2.3]hexan-5-yl)ethanol synthesis with fully automated HTS platforms are not yet prevalent, the foundational chemistry is well-suited for such an evolution. Future work will likely focus on adapting the existing robust synthetic methods to automated platforms to accelerate the discovery of new bioactive molecules.
Elucidation of Broader Chemical Biology Roles for Azaspiro[2.3]hexane Scaffolds
The rigid, three-dimensional nature of the azaspiro[2.3]hexane scaffold makes it an attractive "bioisostere" for more common cyclic structures like piperidine, offering a way to improve properties such as selectivity and metabolic stability. acs.orgresearchgate.net Research into the biological roles of this scaffold has uncovered a range of potential therapeutic applications.
A significant area of investigation is in neuroscience. Because they can be designed as conformationally constrained analogues of the neurotransmitter L-glutamic acid, these compounds are being explored as modulators of glutamate receptors (GluRs). beilstein-journals.orgnih.govnih.gov These receptors are implicated in a wide array of central nervous system (CNS) disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. beilstein-journals.orgnih.govnih.gov
Beyond the CNS, derivatives of the related 3-azaspiro[bicyclo[3.1.0]hexane] framework, which shares the azabicyclic core, have shown significant potential as antitumor agents. nih.govmdpi.com Studies on a series of spirofused barbiturate-azaspirobicyclohexane compounds revealed antiproliferative activity against several human cancer cell lines, including cervical carcinoma (HeLa) and erythroleukemia (K562), with IC₅₀ values in the low micromolar range. nih.govmdpi.com These compounds were found to induce apoptosis and disrupt the cellular actin cytoskeleton, leading to decreased cell motility. nih.govmdpi.com Furthermore, related scaffolds have been reported to possess other biological activities, including acting as histone deacetylase (HDAC) inhibitors and demonstrating antibacterial effects. nih.gov This diverse biological activity underscores the vast potential of the azaspiro[2.3]hexane scaffold in chemical biology and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
